molecular formula C10H12Cl3NO2 B6157159 methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride CAS No. 444726-75-4

methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B6157159
CAS No.: 444726-75-4
M. Wt: 284.6
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Description

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in both chemistry and biology due to its structural features and diverse applications. This compound is particularly notable for its presence in various biochemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the use of a protected amino acid as the starting material. The synthesis might include steps such as protection of functional groups, selective chlorination, and esterification reactions. Protecting groups like tert-butoxycarbonyl (BOC) are often employed to guard the amino functionality during selective chlorination of the aromatic ring.

  • Protection of the Amino Group: : Protecting the amino group with a BOC group.

  • Chlorination: : Selective chlorination of the aromatic ring using reagents like sulfuryl chloride in the presence of a catalyst.

  • Esterification: : Conversion of the carboxylic acid to the methyl ester using methanol and a strong acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial synthesis may follow similar steps with scalability considerations such as the use of continuous flow reactors for chlorination and esterification steps. Optimization of reaction conditions like temperature, pH, and solvent choice ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Although the compound primarily has hydrocarbon and halogenated functional groups, oxidation may occur at susceptible positions like the aromatic ring if strong oxidizing agents are used.

  • Reduction: : Reduction reactions may target any nitro substituents if present or reduce the ester functionality to an alcohol under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Typical reagents include halogens, sulfonating agents, or nitrating mixtures under acidic conditions.

Major Products Formed

The major products from these reactions vary but could include oxidized forms with additional hydroxyl groups, reduced esters, or substituted aromatic compounds with various functional groups introduced.

Scientific Research Applications

Chemistry

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride serves as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity and functional groups make it suitable for various synthetic applications.

Biology

In biological studies, this compound may be explored for its interactions with enzymes and receptors. Its structural similarity to certain amino acids could make it a subject of interest in protein binding and enzyme inhibition studies.

Medicine

Industry

In the industrial sector, it might be used in the production of specialty chemicals or as a precursor to more complex pharmaceuticals.

Mechanism of Action

The mechanism of action for any biologically active derivatives of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride would involve interaction with specific molecular targets. The compound could act by binding to active sites on enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. The dichlorophenyl moiety could enhance binding affinity and specificity due to its electronic properties.

Comparison with Similar Compounds

Comparing methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride to similar compounds:

  • Methyl (2S)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride: : The position of the chlorine atoms might alter the compound's reactivity and binding characteristics.

  • Methyl (2S)-2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride: : Different substitution patterns lead to variations in electronic distribution and steric interactions, potentially affecting its biological activity.

These comparisons highlight the uniqueness of the 2,5-dichlorophenyl substitution pattern, which may confer distinct chemical and biological properties, making this compound particularly valuable for further study.

Properties

CAS No.

444726-75-4

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6

Purity

95

Origin of Product

United States

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